molecular formula C5H3BrCl2N2 B1311929 3-Amino-6-bromo-2,4-dichloropyridine CAS No. 237435-16-4

3-Amino-6-bromo-2,4-dichloropyridine

Cat. No.: B1311929
CAS No.: 237435-16-4
M. Wt: 241.9 g/mol
InChI Key: MNMVXSHYBWKOIG-UHFFFAOYSA-N
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Description

3-Amino-6-bromo-2,4-dichloropyridine: is a heterocyclic organic compound with the molecular formula C5H3BrCl2N2 . It is a derivative of pyridine, characterized by the presence of amino, bromo, and dichloro substituents on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromo-2,4-dichloropyridine typically involves the halogenation of pyridine derivatives followed by amination. One common method includes:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-bromo-2,4-dichloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-6-bromo-2,4-dichloropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-6-bromo-2,4-dichloropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple halogen atoms can enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

    3-Amino-2,6-dichloropyridine: Similar structure but lacks the bromine atom.

    2,6-Dibromopyridine: Contains two bromine atoms but lacks the amino and dichloro substituents.

    3-Bromo-2,6-dichloropyridine: Similar but lacks the amino group .

Uniqueness: 3-Amino-6-bromo-2,4-dichloropyridine is unique due to the combination of amino, bromo, and dichloro substituents, which confer distinct chemical reactivity and potential for diverse applications. This combination allows for versatile functionalization and incorporation into complex molecular architectures .

Properties

IUPAC Name

6-bromo-2,4-dichloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrCl2N2/c6-3-1-2(7)4(9)5(8)10-3/h1H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMVXSHYBWKOIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Br)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445437
Record name 3-Amino-6-bromo-2,4-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237435-16-4
Record name 3-Amino-6-bromo-2,4-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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